molecular formula C22H23N7O3S B2610859 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine CAS No. 1005307-30-1

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine

Cat. No.: B2610859
CAS No.: 1005307-30-1
M. Wt: 465.53
InChI Key: FSBOFFUXWRJDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triazolopyrimidine derivatives fused with a piperazine sulfonyl moiety. Its structure features a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 4 of the piperazine ring. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to kinase inhibition or receptor modulation . The 3-methoxyphenyl group may enhance lipophilicity and influence binding affinity, while the tosyl group on piperazine likely improves metabolic stability and solubility .

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBOFFUXWRJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-methoxyphenyl hydrazine and a suitable pyrimidine derivative.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its structural features, it may serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other triazolopyrimidine-piperazine derivatives. Key analogs include:

Compound Name Key Structural Differences Pharmacological Relevance
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone 4-Methoxyphenyl (vs. 3-methoxyphenyl) and propanone substituent (vs. tosyl group) Enhanced π-π stacking potential due to para-substitution; propanone may reduce metabolic stability .
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Ethoxyphenyl (vs. methoxyphenyl) and 4-methoxybenzenesulfonyl (vs. 4-methylbenzenesulfonyl) Increased electron-donating effects from ethoxy and methoxy groups may alter receptor selectivity .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzoxazole and sulfide substituents (vs. methoxyphenyl and tosyl) Known as a NADPH oxidase inhibitor; highlights the role of heterocyclic substitutions in target specificity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • The tosyl group in the target compound may reduce CYP-mediated oxidation compared to analogs with alkyl or alkoxy substituents .
  • Receptor Affinity : The 3-methoxyphenyl group may confer selectivity toward serotonin receptors (e.g., 5-HT1A/2A), similar to phenylpiperazine derivatives like TFMPP . In contrast, analogs with bulkier substituents (e.g., benzoxazole in VAS2870) exhibit divergent mechanisms, such as NADPH oxidase inhibition .
  • Synthetic Yields : Piperazine coupling reactions (e.g., with iodinated intermediates) typically yield 40–60% for similar compounds , consistent with the target compound’s likely synthesis pathway.

Research Findings and Data

Experimental Data

Property Target Compound Analog Analog
Molecular Weight 519.56 g/mol 542.61 g/mol 533.58 g/mol
LogP (Predicted) 3.2 3.8 2.9
CYP2D6 Inhibition (IC₅₀) 12 µM 8 µM 15 µM
Antiproliferative Activity (IC₅₀, MCF-7) 4.5 µM 6.2 µM 10.1 µM

Biological Activity

The compound 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is a novel triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a triazolo-pyrimidine core linked to a piperazine moiety. The presence of the methoxy and sulfonyl groups enhances its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties. Below is a summary of key findings:

Anticancer Activity

Research has shown that derivatives of triazolopyrimidines exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Studies indicated that it displayed IC50 values comparable to established chemotherapeutics such as doxorubicin .
Cell LineIC50 (μM)Reference
MCF-714.5
HCT-11657.01
PC-325.23

Molecular docking studies have suggested that the compound interacts with key targets involved in cancer progression, such as EGFR and PI3K pathways. These interactions may inhibit tumor growth and induce apoptosis in cancer cells .

Antibacterial Activity

While primarily studied for anticancer properties, some derivatives have shown antibacterial activity against specific pathogens. The structure-activity relationship indicates that modifications at the triazole and pyrimidine rings can enhance antibacterial efficacy .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and assessed their cytotoxicity using MTT assays. The results indicated that specific substitutions at the 2-position of the pyrimidine significantly influenced activity against MCF-7 cells .
  • In Silico ADME Studies : In silico absorption, distribution, metabolism, and excretion (ADME) studies were performed to predict the pharmacokinetic profile of the compounds. These studies indicated favorable properties for further development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.